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Abstract
1-Chlorotetradecane, a primary alkyl halide, serves as a versatile reagent and intermediate in

organic synthesis. Its long aliphatic chain and reactive chloro group make it a valuable building

block for the introduction of a tetradecyl moiety into a wide range of molecular scaffolds. This

technical guide provides an in-depth overview of the physical and chemical properties of 1-
chlorotetradecane, detailed experimental protocols for its key reactions, and its applications,

particularly in the synthesis of surfactants, quaternary ammonium compounds, and as an

alkylating agent in the development of new chemical entities.

Introduction
1-Chlorotetradecane (also known as myristyl chloride or tetradecyl chloride) is a halogenated

alkane with the chemical formula C₁₄H₂₉Cl.[1] As a primary alkyl chloride, its reactivity is

characterized by the polar carbon-chlorine bond, which renders the C1 carbon electrophilic and

susceptible to nucleophilic attack. This property is the foundation of its utility in a variety of

nucleophilic substitution reactions.[1] This guide will explore its role in several fundamental

organic transformations, including Williamson ether synthesis, Grignard reagent formation,

Friedel-Crafts alkylation, and other nucleophilic substitutions.
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1-Chlorotetradecane is a colorless to pale yellow liquid at room temperature with a mild odor.

[1] It is practically insoluble in water but miscible with many common organic solvents like

ethanol, ether, and acetone.[1] A comprehensive summary of its physical and chemical

properties is presented in Table 1.

Table 1: Physicochemical Properties of 1-Chlorotetradecane

Property Value Reference(s)

Molecular Formula C₁₄H₂₉Cl [1]

Molecular Weight 232.83 g/mol [1]

CAS Number 2425-54-9 [1]

Appearance Colorless to pale yellow liquid [1]

Melting Point -3 °C [1]

Boiling Point 292.9 °C at 760 mmHg [1]

Density 0.859 g/cm³ at 25 °C [1]

Flash Point 122.5 °C (closed cup) [2]

Refractive Index 1.442 [1]

Solubility
Insoluble in water; soluble in

ethanol, ether, acetone
[1]

Synthesis of 1-Chlorotetradecane
Industrially, 1-chlorotetradecane is typically produced through two primary routes:

Free Radical Chlorination of Tetradecane: This method involves the reaction of tetradecane

with chlorine gas under UV light or at elevated temperatures.[1]

From 1-Tetradecanol: A common laboratory and industrial synthesis involves the conversion

of 1-tetradecanol to 1-chlorotetradecane using reagents such as thionyl chloride (SOCl₂) or

by reaction with hydrogen chloride in the presence of a catalyst like zinc chloride.[2] One
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specific method involves the use of tosyl chloride and 4-dimethylaminopyridine in

dichloromethane at 25°C for 96 hours, which can yield up to 95% of the product.[1]

Key Reactions and Experimental Protocols
As a primary alkyl halide, 1-chlorotetradecane is an excellent substrate for Sₙ2 reactions. The

following sections detail the protocols for several key synthetic transformations.

Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for the preparation of unsymmetrical ethers

by the reaction of an alkoxide with a primary alkyl halide.[3]

Reaction Scheme: R-O⁻Na⁺ + CH₃(CH₂)₁₂CH₂Cl → R-O-CH₂(CH₂)₁₂CH₃ + NaCl

Experimental Protocol: Synthesis of a Tetradecyl Ether

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), dissolve the desired alcohol (1.0 eq.) in a suitable anhydrous solvent

(e.g., THF or DMF). Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise

at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution

ceases.

Alkylation: To the freshly prepared alkoxide solution, add 1-chlorotetradecane (1.0 eq.)

dropwise via a syringe at room temperature.

Reaction: Heat the reaction mixture to 50-70 °C and stir for 4-12 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

Work-up: After completion, cool the reaction to room temperature and quench by the slow

addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
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R-O⁻Na⁺ (Alkoxide)

R-O-CH₂(CH₂)₁₂CH₃ (Tetradecyl Ether)

Nucleophilic Attack (Sₙ2)

CH₃(CH₂)₁₂CH₂Cl (1-Chlorotetradecane)

NaCl
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Grignard Reagent Formation and Subsequent Reactions
1-Chlorotetradecane can be used to prepare the corresponding Grignard reagent,

tetradecylmagnesium chloride, a potent nucleophile for forming new carbon-carbon bonds.[1]

Reaction Scheme: CH₃(CH₂)₁₂CH₂Cl + Mg --(anhydrous ether)--> CH₃(CH₂)₁₂CH₂MgCl

Experimental Protocol: Preparation of Tetradecylmagnesium Chloride

Setup: Assemble a flame-dried three-necked flask equipped with a reflux condenser, a

dropping funnel, and a magnetic stirrer under an inert atmosphere. Place magnesium

turnings (1.2 eq.) in the flask.

Initiation: Add a small crystal of iodine to the flask. In the dropping funnel, prepare a solution

of 1-chlorotetradecane (1.0 eq.) in anhydrous diethyl ether or THF. Add a small portion of

the 1-chlorotetradecane solution to the magnesium turnings. The reaction is initiated when

the color of the iodine fades and bubbling is observed. Gentle heating may be required to

start the reaction.

Addition: Once the reaction has initiated, add the remaining 1-chlorotetradecane solution

dropwise at a rate that maintains a gentle reflux.
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Completion: After the addition is complete, continue to stir the mixture at reflux for an

additional 1-2 hours to ensure complete reaction. The resulting gray-black solution of

tetradecylmagnesium chloride is then ready for use in subsequent reactions, such as

addition to carbonyl compounds.

CH₃(CH₂)₁₂CH₂Cl

CH₃(CH₂)₁₂CH₂MgCl (Grignard Reagent)

Mg

Anhydrous Ether/THF

Click to download full resolution via product page

Friedel-Crafts Alkylation
1-Chlorotetradecane can alkylate aromatic rings in the presence of a Lewis acid catalyst, such

as aluminum chloride (AlCl₃), to form long-chain alkylbenzenes.[4]

Reaction Scheme: C₆H₆ + CH₃(CH₂)₁₂CH₂Cl --(AlCl₃)--> C₆H₅-CH₂(CH₂)₁₂CH₃ + HCl

Experimental Protocol: Synthesis of Tetradecylbenzene

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser

connected to a gas trap (to absorb HCl), place the aromatic substrate (e.g., benzene, 5.0

eq.) and a Lewis acid catalyst (e.g., anhydrous AlCl₃, 1.2 eq.) under an inert atmosphere.

Cool the mixture in an ice bath.

Addition: Add 1-chlorotetradecane (1.0 eq.) dropwise to the stirred suspension over 30

minutes.

Reaction: After the addition, allow the reaction to warm to room temperature and then heat to

50-60 °C for 2-4 hours. Monitor the reaction by TLC or GC.
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Work-up: Cool the reaction mixture to 0 °C and slowly pour it onto crushed ice. Separate the

organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether).

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and

brine. Dry over anhydrous magnesium sulfate and concentrate in vacuo.

Purification: Purify the crude product by vacuum distillation or column chromatography.

Benzene

Carbocation Intermediate

Nucleophilic Attack

1-Chlorotetradecane

Forms Electrophile

AlCl₃

Tetradecylbenzene

Deprotonation

HCl

Click to download full resolution via product page

Other Nucleophilic Substitution Reactions
1-Chlorotetradecane readily undergoes substitution reactions with a variety of nucleophiles.

Table 2 summarizes some of these important transformations.

Table 2: Nucleophilic Substitution Reactions of 1-Chlorotetradecane
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Nucleophile Product
Typical Reaction
Conditions

Cyanide (e.g., NaCN) Pentadecanenitrile Ethanolic solution, reflux

Azide (e.g., NaN₃) 1-Azidotetradecane DMF or DMSO, 60-80 °C

Ammonia (NH₃) 1-Tetradecanamine
Ethanolic solution, sealed

tube, heat

Phthalimide (Gabriel

Synthesis)
N-Tetradecylphthalimide DMF, base (e.g., K₂CO₃), heat

Trimethylamine ((CH₃)₃N)
Tetradecyltrimethylammonium

chloride

Acetonitrile, sealed vessel,

heat

Experimental Protocol: Synthesis of 1-Azidotetradecane

Reaction Setup: In a round-bottom flask, dissolve 1-chlorotetradecane (1.0 eq.) in N,N-

dimethylformamide (DMF). Add sodium azide (1.5 eq.).

Reaction: Heat the mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction by TLC.

Work-up: Cool the reaction mixture and pour it into water. Extract the product with diethyl

ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure.

Purification: The crude 1-azidotetradecane can be purified by vacuum distillation. Caution:

Organic azides can be explosive; handle with care and avoid heating to high temperatures.

Applications in Research and Drug Development
The long alkyl chain of 1-chlorotetradecane is of particular interest in the synthesis of

molecules with specific physicochemical properties, such as amphiphilicity.

Surfactants and Quaternary Ammonium Compounds: 1-Chlorotetradecane is a key

intermediate in the production of cationic surfactants, such as tetradecyltrimethylammonium

chloride and dimethyldimyristylammonium chloride.[5] These compounds have applications
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as antimicrobial agents, phase-transfer catalysts, and in the formulation of personal care

products.

Drug Delivery and Formulation: The lipophilic tetradecyl chain can be incorporated into drug

molecules to enhance their membrane permeability or to formulate them into lipid-based

drug delivery systems.

Synthesis of Bioactive Molecules: As a primary alkyl halide, 1-chlorotetradecane can be

used to alkylate various nucleophilic functional groups (e.g., amines, phenols, thiols) in the

synthesis of complex organic molecules with potential biological activity.

Safety and Handling
1-Chlorotetradecane may cause skin, eye, and respiratory tract irritation.[1] It should be

handled in a well-ventilated fume hood with appropriate personal protective equipment,

including gloves and safety glasses. Store in a cool, dry place away from incompatible

substances.

Conclusion
1-Chlorotetradecane is a fundamental and versatile reagent in organic synthesis. Its utility as

a primary alkyl halide allows for the straightforward introduction of a C₁₄ alkyl chain through a

variety of well-established reaction protocols. For researchers and professionals in drug

development and chemical synthesis, a thorough understanding of its properties and reactivity

is essential for the design and execution of synthetic routes to novel and functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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